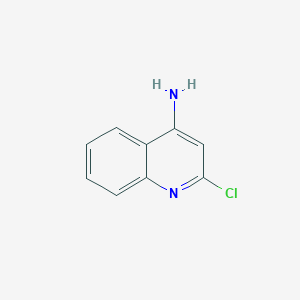

2-Chloroquinolin-4-amine

Overview

Description

2-Chloroquinolin-4-amine is a chemical compound with the molecular formula C9H7ClN2 . It is a solid substance and is used for research and development purposes.

Synthesis Analysis

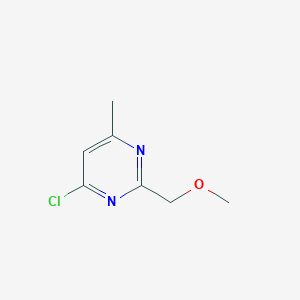

This compound can be synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline 3 with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) . The molecular weight of this compound is 178.62 g/mol .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-chloro-3-(substituted phenyl/butyl/cyclohexylamino)methylquinoline .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator .Scientific Research Applications

Antimycotic Applications

A study by Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, demonstrating their potential as non-azole antimycotic agents. These compounds showed significant antifungal activity against various strains such as Aspergillus niger and Aspergillus flavus. The most potent derivatives in this series were identified as having strong antifungal properties (Kumar, Bawa, Drabu, & Panda, 2011).

Synthesis and Chemical Reactions

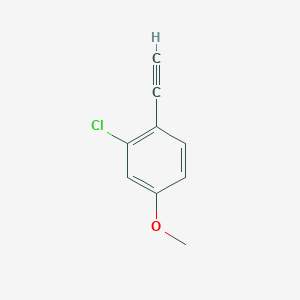

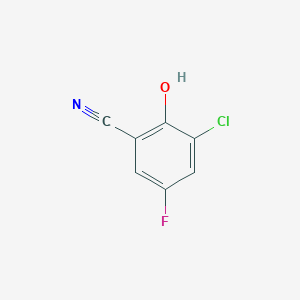

Wolf and Lerebours (2003) described the use of palladium-phosphinous acid catalysts in various chemical reactions involving chloroquinolines, such as Stille, Heck, amination, and thiation reactions. This study highlights the versatility of chloroquinolines in synthetic chemistry, particularly in creating various disubstituted quinolines (Wolf & Lerebours, 2003).

Corrosion Inhibition

Research by Prabhu et al. (2008) investigated the use of Schiff’s bases derived from 2-chloroquinoline as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study found that these compounds are predominantly cathodic inhibitors, with some showing more than 97% inhibition efficiency (Prabhu, Venkatarangaiah Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

Electroanalytical Chemistry

Lam, Van Wyck, and Geiger (2017) explored the electrochemical properties of chloroquinoline derivatives. They focused on the anodic oxidation of these compounds, revealing insights into their electrochemical behavior and potential applications in electroanalytical chemistry (Lam, Van Wyck, & Geiger, 2017).

Anticancer Research

Sirisoma et al. (2009) discovered a compound derived from 2-chloroquinoline that acts as a potent apoptosis inducer and shows efficacy as an anticancer agent. This compound also demonstrated high blood-brain barrier penetration, highlighting its potential in treating brain cancers (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).

Green Chemistry Applications

Staderini, Cabezas, Bolognesi, and Menéndez (2013) developed a green chemistry approach for the amination of π-deficient nitrogen heterocycles, including 2-chloroquinoline. Their method avoids the use of organic solvents, representing a significant advancement in environmentally friendly chemical synthesis (Staderini, Cabezas, Bolognesi, & Menéndez, 2013).

Synthesis of Bioactive Compounds

Lu, Kim, Orr, Li, and Huang (2018) described an acid-promoted cascade reaction involving 4-chloroquinolin-3-yl carbamates and amines, leading to the assembly of bioactive imidazo[4,5-c]quinolin-2-one derivatives. This work demonstrates the potential of 2-chloroquinoline in the synthesis of complex and bioactive molecules (Lu, Kim, Orr, Li, & Huang, 2018).

Mechanism of Action

Target of Action

The primary target of 2-Chloroquinolin-4-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

This compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s function

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway in multiple cancers . Alterations in this pathway can lead to changes in apoptosis and cell proliferation, potentially influencing the progression of cancer .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its potential anticancer activity. For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Chloroquinolin-4-amine has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to have activity against the PI3K/AKT/mTOR pathway proteins, which play a role in multiple cancers by apoptosis and cell proliferation .

Cellular Effects

In cellular processes, this compound has been observed to have effects on various types of cells. For example, it has been found to be active against a non-small cell lung cancer cell line, A549 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to have a lesser binding energy with the predominant PI3K/AKT/mTOR pathway proteins, suggesting a potential mechanism of action .

Temporal Effects in Laboratory Settings

It has been suggested that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name |

2-chloroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCRGJALYOLXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512279 | |

| Record name | 2-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80947-25-7 | |

| Record name | 2-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

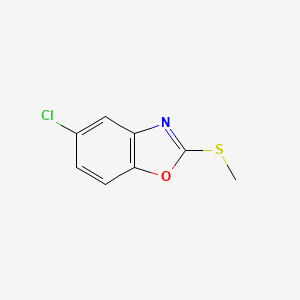

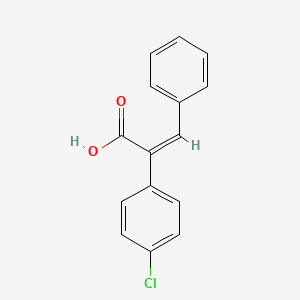

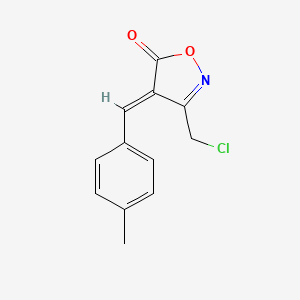

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3024517.png)